Home > Products > Screening Compounds P71310 > Gadobenate dimeglumine
Gadobenate dimeglumine - 113786-33-7

Gadobenate dimeglumine

Catalog Number: EVT-3554361
CAS Number: 113786-33-7
Molecular Formula: C22H31N3O11
Molecular Weight: 513.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gadobenate Dimeglumine is a gadolinium-based paramagnetic contrast agent. When placed in a magnetic field, gadobenate dimeglumine produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons; as a result, the signal intensity of tissue images observed with magnetic resonance imaging (MRI) may be enhanced. Because this agent is preferentially taken up by normal functioning hepatocytes, normal hepatic tissue is enhanced with MRI while tumor tissue is unenhanced. In addition, because gadobenate dimeglumine is excreted in the bile, it may be used to visualize the biliary system using MRI.
Overview

Gadobenate dimeglumine is a paramagnetic contrast agent primarily used in magnetic resonance imaging (MRI). It is known for its ability to enhance the visibility of internal structures in the body, particularly in the evaluation of liver lesions. The compound is classified as a gadolinium-based contrast agent, which utilizes gadolinium's magnetic properties to improve image quality during MRI scans. Gadobenate dimeglumine is marketed under the brand name MultiHance and is recognized for its specific uptake by liver cells, providing more informative imaging results compared to conventional agents .

Source and Classification

Gadobenate dimeglumine is synthesized from gadolinium oxide and a ligand known as BOPTA (bis(2-hydroxy-1,2,3-propanetricarboxylic acid) derivative). The compound falls under the category of contrast agents used in diagnostic imaging, specifically targeting the central nervous system and liver tissues. Its primary mechanism involves enhancing the contrast of MRI images by altering the relaxation times of nearby protons in water .

Synthesis Analysis

The synthesis of gadobenate dimeglumine involves several key steps:

  1. Synthesis of BOPTA: The initial step involves selectively monoalkylating diethylenetriamine with 2-chloro-3-(phenylmethoxy)propanoic acid. This reaction occurs in an aqueous medium at elevated temperatures (50 °C) for approximately 40 hours, yielding an intermediate compound.
  2. Carboxymethylation: The intermediate is then subjected to carboxymethylation using bromoacetic acid under alkaline conditions (pH 10) for about 15 hours, resulting in BOPTA with a yield of 21% .
  3. Formation of Gadobenate Dimeglumine: The final product is formed by reacting BOPTA with N-methylglucamine and gadolinium oxide at 80 °C for 1.5 hours. This step produces gadobenate dimeglumine as a stable complex .
Molecular Structure Analysis

Gadobenate dimeglumine has a complex molecular structure characterized by its coordination with gadolinium ions. The molecular formula can be represented as:

C22H38GdN3O12\text{C}_{22}\text{H}_{38}\text{Gd}\text{N}_3\text{O}_{12}

The structure includes multiple carboxymethyl groups that enhance its solubility and stability in aqueous solutions. The gadolinium ion is coordinated by the BOPTA ligand, which forms a chelate structure that prevents free gadolinium ions from being released into the bloodstream, thereby minimizing toxicity risks .

Chemical Reactions Analysis

Gadobenate dimeglumine undergoes various chemical reactions during its synthesis and application:

  • Dissociation upon Injection: Upon administration, the meglumine salt dissociates from the gadobenate complex, allowing for effective imaging without significant alteration to the pharmacokinetics.
  • Relaxation Mechanisms: The presence of gadolinium enhances T1 and T2 relaxation times of protons in nearby tissues, which is crucial for generating high-contrast images during MRI scans .
Mechanism of Action

The mechanism of action of gadobenate dimeglumine relies on its paramagnetic properties:

  • Magnetic Resonance Imaging: When exposed to a magnetic field, gadolinium ions reduce the relaxation times (T1 and T2) of surrounding protons in water molecules. This effect increases signal intensity on MRI scans, allowing for clearer visualization of anatomical structures.
  • Liver Specificity: Gadobenate dimeglumine shows preferential uptake in normal liver cells, enhancing the differentiation between healthy and pathological tissues during imaging procedures .
Physical and Chemical Properties Analysis

Gadobenate dimeglumine exhibits several notable physical and chemical properties:

  • Physical State: It is typically available as a sterile aqueous solution for injection.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Exhibits good stability under physiological conditions with a conditional stability constant (log K) reported at 18.4 at pH 7.4 and 20 °C .
  • Relaxivity Values: The longitudinal relaxivity (r1) has been reported at approximately 4.39 mM1^{-1}s1^{-1}, while transverse relaxivity (r2) is around 5.56 mM1^{-1}s1^{-1} .
Applications

Gadobenate dimeglumine is primarily utilized in medical imaging:

  • Magnetic Resonance Imaging: It serves as a contrast agent for MRI, particularly useful in liver imaging to assess lesions or abnormalities.
  • Enhanced Diagnostic Capability: Its unique properties allow clinicians to obtain more detailed and functional images, aiding in accurate diagnosis and treatment planning .
Introduction to Gadobenate Dimeglumine in Academic Research

Historical Development and Pharmacological Classification

Gadobenate dimeglumine emerged from purposeful molecular engineering during the 1990s to enhance relaxivity beyond first-generation gadolinium chelates. Its chemical structure incorporates a benzoic acid moiety that enables weak and transient binding to serum albumin, increasing rotational correlation time and significantly boosting proton relaxation efficiency. This molecular innovation resulted in a T1 relaxivity approximately double that of conventional extracellular agents (6.0-6.6 L·mmol⁻¹·s⁻¹ at 1.5T versus 3.5-4.5 L·mmol⁻¹·s⁻¹ for standard GBCAs) [5] [1].

Pharmacokinetically, gadobenate exhibits bimodal excretion: 95-96% undergoes renal clearance via glomerular filtration, while 4-5% undergoes hepatobiliary excretion following uptake by functioning hepatocytes. This dual pathway enables its use as both an extracellular agent for general contrast-enhanced MRI and a liver-specific agent when imaging during the hepatobiliary phase (typically 1-3 hours post-injection). The agent's volume of distribution ranges from 0.074 ± 0.017 L/kg in the central compartment to 0.17-0.262 L/kg by area, with an elimination half-life of 1.2-1.96 hours in patients with normal renal function [1] [3] [5].

Table 1: Pharmacokinetic Profile of Gadobenate Dimeglumine

ParameterValues (Adults)Values (Children 2-5 Years)
Central Vd0.074 ± 0.017 to 0.158 ± 0.038 L/kg0.2 ± 0.05 L/kg
Steady State Vd-0.32 ± 0.04 L/kg
Distribution Half-life0.084-0.605 hours0.13 ± 0.08 hours
Elimination Half-life1.2 ± 0.09 to 1.96 ± 0.16 hours1.22 ± 0.24 hours
Renal Excretion78-96%Similar range
Hepatobiliary Excretion0.6-5%Similar range

Regulatory Approval and Global Adoption Patterns

Gadobenate dimeglumine (MultiHance®) received its initial regulatory approval in Europe in 1998, followed by FDA clearance in the United States in 2004. Its primary indications encompass central nervous system (CNS) imaging to visualize lesions with abnormal blood-brain barrier or vascularity, and renal/aorto-ilio-femoral vascular assessment. The European Medicines Agency (EMA) and Food and Drug Administration (FDA) have maintained its unrestricted approval status despite regulatory restrictions applied to certain linear GBCAs due to gadolinium retention concerns [2] [3].

Global utilization patterns reveal distinct regional preferences: European and Asian practices frequently leverage its hepatobiliary properties for focal liver lesion characterization, while North American applications emphasize its high-relaxivity advantage for neurovascular and body imaging. Post-marketing surveillance data encompassing over 1.5 million administrations demonstrated an adverse event reporting rate of 0.05%, contributing to its favorable regulatory standing. Health Canada specifically recommends gadobenate as a preferred agent for vulnerable populations requiring repeated GBCA administrations, acknowledging its established safety profile [1] [2].

Position Within the Gadolinium-Based Contrast Agent (GBCA) Taxonomy

Within the GBCA classification framework, gadobenate occupies a unique hybrid position:

  • Chemical Structure: Linear ionic molecule (gadolinium chelate with benzyloxypropionictetraacetate ligand and dimeglumine counterion)
  • Protein Interaction: Weak and transient albumin binding (approximately 70-90% protein-bound fraction)
  • Pharmacokinetics: Predominantly extracellular distribution with partial hepatobiliary excretion (3-5% hepatic uptake)
  • Relaxivity Class: High-relaxivity agent (approximately double standard GBCAs at clinical field strengths)

Unlike purely blood-pool agents (e.g., gadofosveset) or non-protein-binding extracellular agents (e.g., gadoterate, gadoteridol), gadobenate provides balanced vascular and parenchymal enhancement. Its classification as a hepatobiliary agent differs from gadoxetate, which demonstrates substantially higher hepatic uptake (approximately 50%) but compromised dynamic phase imaging due to rapid parenchymal transition. Regulatory agencies categorize gadobenate among the more stable linear agents with maintained authorization for all approved indications [1] [2] [5].

Table 2: Classification of Gadobenate Dimeglumine Relative to Other GBCAs

CharacteristicGadobenate DimeglumineStandard Extracellular GBCAsHepatobiliary-Specific Agents
Molecular StructureLinear ionicLinear/macrocyclicLinear ionic
Protein BindingWeak, transientNoneVariable
T1 Relaxivity (1.5T)6.0-6.6 L·mmol⁻¹·s⁻¹3.5-4.5 L·mmol⁻¹·s⁻¹6.9 (gadoxetate)
Renal Excretion95-96%>99%≈50%
Hepatobiliary Excretion4-5%<1%≈50%
Hepatobiliary Phase Timing60-120 minutesNot applicable20 minutes

Properties

CAS Number

113786-33-7

Product Name

Gadobenate dimeglumine

IUPAC Name

2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoic acid

Molecular Formula

C22H31N3O11

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C22H31N3O11/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)

InChI Key

OEIYJWYTUDFZBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Solubility

Freely soluble in water
Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.